Cas no 878696-58-3 (N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide)

N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a specialized heterocyclic compound featuring a thienopyrimidine core linked to an acetamide moiety via a sulfanyl bridge. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The methyl substituents enhance stability and modulate electronic properties, while the thioether linkage offers reactivity for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s purity and synthetic reproducibility are critical for consistent performance in biological assays. Handling requires standard laboratory precautions due to its organic nature.
N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide structure
878696-58-3 structure
Product Name:N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide
CAS No:878696-58-3
MF:C16H15N3OS2
MW:329.43980050087
CID:5421767
PubChem ID:6491609
Update Time:2025-05-25

N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • F3277-1091
    • AKOS000743914
    • N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
    • 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
    • Z235511236
    • N-(2-METHYLPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
    • 878696-58-3
    • N-(2-Methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
    • N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide
    • Inchi: 1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20)
    • InChI Key: YTTYJHYJLXGABT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C)(=O)CSC1N=CN=C2SC(C)=CC2=1

Computed Properties

  • Exact Mass: 329.06565446g/mol
  • Monoisotopic Mass: 329.06565446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 553.2±50.0 °C(Predicted)
  • pka: 12.87±0.70(Predicted)

N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(2-methylphenyl)-2-({6-methylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide

Recent Advances in the Study of N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS: 878696-58-3)

N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS: 878696-58-3) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer treatment. This research brief aims to summarize the latest findings related to this compound, focusing on its mechanism of action, biological activity, and potential clinical applications.

The compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties. Thienopyrimidines have been extensively studied for their ability to modulate various signaling pathways, making them attractive candidates for drug development. The specific structural features of N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide, including the methylphenyl and thienopyrimidine moieties, contribute to its unique biological activity.

Recent in vitro studies have demonstrated that this compound exhibits potent inhibitory effects on certain protein kinases, which are often dysregulated in cancer cells. Kinase inhibition is a well-established strategy for cancer therapy, and the ability of N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide to target specific kinases suggests its potential as a novel anticancer agent. Preliminary data indicate that the compound selectively inhibits the proliferation of cancer cells while sparing normal cells, highlighting its therapeutic window.

In addition to its kinase inhibitory activity, the compound has also been investigated for its potential to modulate other cellular processes, such as apoptosis and autophagy. These mechanisms are critical for controlling cell survival and death, and their dysregulation is a hallmark of many diseases, including cancer. Studies have shown that N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, further supporting its anticancer potential.

Despite these promising findings, challenges remain in the development of N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on optimizing the compound's pharmacokinetic properties through structural modifications and formulation strategies.

In conclusion, N-(2-methylphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide represents a promising candidate for further development in the field of chemical biology and medicinal chemistry. Its unique structural features and biological activity make it a valuable tool for studying kinase signaling and a potential lead compound for anticancer drug discovery. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in vivo.

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